4-Methylisothiazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylisothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and a nitrile group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-5-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylisothiazole with cyanogen bromide can yield this compound . Another method involves the use of thiazole derivatives as starting materials, which undergo cyclization and subsequent functionalization to introduce the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for efficient production. Ultrasonic irradiation has also been explored as a method to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylisothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted isothiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylisothiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Methylisothiazole-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfur and nitrogen atoms in the ring also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylisothiazole
- 5-Methylisothiazole
- Isothiazole-5-carbonitrile
- Benzisothiazole derivatives
Comparison: 4-Methylisothiazole-5-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the isothiazole ring. This combination enhances its reactivity and potential for diverse applications compared to other isothiazole derivatives. The nitrile group, in particular, provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H4N2S |
---|---|
Molekulargewicht |
124.17 g/mol |
IUPAC-Name |
4-methyl-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c1-4-3-7-8-5(4)2-6/h3H,1H3 |
InChI-Schlüssel |
KWVUYJWDBBONEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SN=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.